4-氯-9H-咔唑

描述

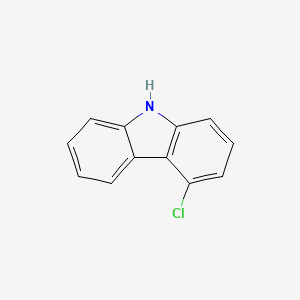

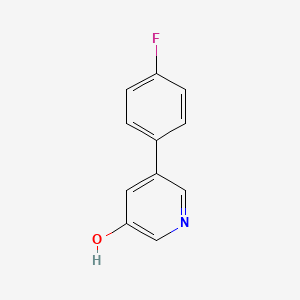

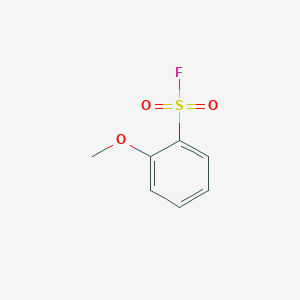

4-chloro-9H-carbazole is a chemical compound with the molecular formula C12H8ClN . It contains a total of 22 atoms, including 8 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 1 Chlorine atom . The compound has a total of 24 bonds, including 16 non-Hydrogen bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 Pyrrole .

Synthesis Analysis

Carbazole derivatives, including 4-chloro-9H-carbazole, are synthesized through various methods. These methods include hydroarylations, C-H activations, annulations, and cyclization reactions mediated by a variety of catalysts . The synthesis of carbazole derivatives involves the functionalization of carbazole at the N-position, which can then be covalently linked with other monomers .Molecular Structure Analysis

The molecular structure of 4-chloro-9H-carbazole consists of a tricyclic core with two fused benzene rings on either side of a pyrrole ring . The compound has an average mass of 201.652 Da and a monoisotopic mass of 201.034531 Da .Chemical Reactions Analysis

Carbazole-based compounds, including 4-chloro-9H-carbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis

Carbazole-based compounds, including 4-chloro-9H-carbazole, are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They exhibit important photochemical and thermal stability and good hole-transport ability .科学研究应用

抗 HIV 活性

4-氯-9H-咔唑衍生物,特别是氯-1,4-二甲基-9H-咔唑,在抗 HIV 药物研究领域显示出前景。该化合物的硝基衍生物作为开发新型抗 HIV 药物的潜在先导物表现出显着的特性 (Saturnino 等人,2018 年)。

光学特性和材料科学

9-[(E)-2-(4-氯苯基)乙烯基]-9H-咔唑因其晶体结构和相互作用而受到研究,有助于理解其在材料科学应用中的潜力 (Kubicki 等人,2007 年)。还探索了氯取代对新型咔唑染料的电化学和光学性质的影响,显示了在荧光探针中的潜在应用 (Krawczyk 等人,2021 年)。

神经退行性疾病治疗

已研究源自 6-氯-9H-咔唑-2-基的化合物治疗神经退行性疾病的潜力。这些希夫碱使用生物信息学工具合成和表征,显示出作为神经精神药物的潜力 (Avram 等人,2021 年)。

抗菌活性

以 9H-咔唑为前体合成的 9H-咔唑衍生物对各种病原体表现出显着的抗菌活性 (Salih 等人,2016 年)。这突出了其在开发新型抗菌剂中的潜力。

细菌生物转化和药理应用

已研究 9H-咔唑衍生物的广泛药理应用,包括其通过细菌转化。这项研究提供了创建具有潜在药用价值的不同衍生物的见解 (Waldau 等人,2009 年)。

半导体器件特性

咔唑衍生物在半导体材料研究中很重要。一项使用有机硼化合物合成新型咔唑衍生物的研究突出了它们在半导体器件应用中的潜力 (Gorgun 等人,2018 年)。

作用机制

安全和危害

Carbazole compounds, including 4-chloro-9H-carbazole, are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

未来方向

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Recent research has focused on novel synthetic approaches towards the construction of carbazole nuclei, including C-C, C-N, and C-H activation . The carbazole scaffold is a significant entity in organic compounds due to its variety of biological and synthetic applications .

属性

IUPAC Name |

4-chloro-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBSXIWYKWFQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B3132133.png)

![Trichloro[3-(2-methoxyethoxy)propyl]silane](/img/structure/B3132191.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3132222.png)

![2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3132224.png)

![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132228.png)